

ONO-4817: Application Notes and Protocols for Use in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

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Introduction

ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various pathological conditions, including cancer cell invasion and metastasis, arthritis, and cardiovascular diseases.[2][3][4] **ONO-4817** exhibits inhibitory activity against several MMPs, making it a valuable tool for studying the roles of these enzymes in cellular processes and for preclinical evaluation as a potential therapeutic agent.[2][5]

This document provides detailed application notes and protocols for the solubilization and use of **ONO-4817** in cell culture experiments.

Physicochemical Properties and Solubility

ONO-4817 is a white to off-white solid with a molecular weight of 416.47 g/mol and a molecular formula of $C_{22}H_{28}N_2O_6$. [1]

Solubility Data:

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of **ONO-4817**.

Solvent	Maximum Solubility	Molar Concentration (approx.)
DMSO	125 mg/mL[1]	300.14 mM[1]
DMSO	100 mM	100 mM
Ethanol	50 mM	50 mM
Ethanol	15 mg/mL[1]	36.02 mM[1]

Note: For optimal solubilization in DMSO, it is recommended to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and the presence of water can affect solubility.[1] The use of sonication may also aid in dissolution.[1]

Mechanism of Action and Target Profile

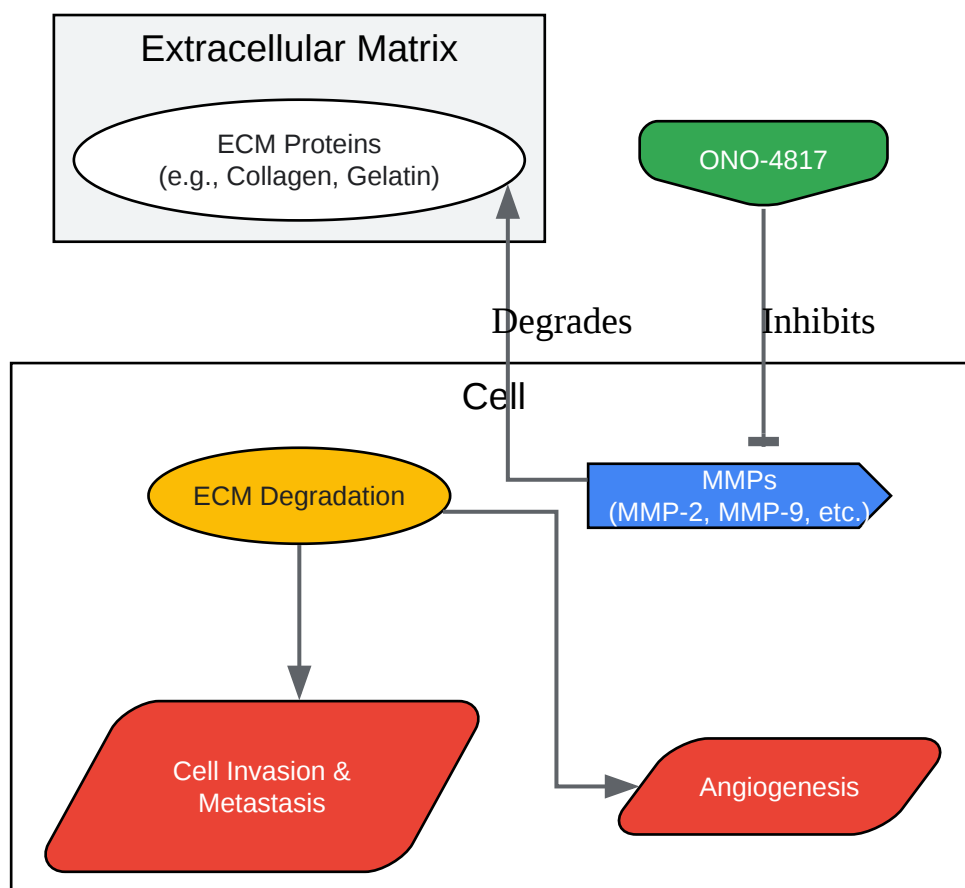
ONO-4817 functions by inhibiting the enzymatic activity of multiple matrix metalloproteinases. It has been shown to be a potent inhibitor of MMP-2, -3, -8, -9, -12, and -13, while having a lesser effect on MMP-1 and MMP-7.[2][6] The inhibitory profile of **ONO-4817** makes it a valuable reagent for investigating the roles of specific MMPs in cancer progression, inflammation, and other pathological processes.[3][7]

Inhibitory Activity of **ONO-4817** against various MMPs:

MMP Target	IC ₅₀ (nM)	K _i (nM)
MMP-1	1600	-
MMP-2	0.5[5]	0.73
MMP-3	26[5]	42
MMP-7	-	2500
MMP-8	-	1.1
MMP-9	0.8[5]	2.1
MMP-12	-	0.45
MMP-13	-	1.1

IC₅₀ and K_i values can vary depending on the assay conditions and enzyme source.

Below is a diagram illustrating the signaling pathway involving MMPs and their inhibition by **ONO-4817**.



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ONO-4817 inhibits MMPs, blocking ECM degradation.

Experimental Protocols

Protocol 1: Preparation of ONO-4817 Stock Solution

This protocol describes the preparation of a 100 mM stock solution of **ONO-4817** in DMSO.

Materials:

- **ONO-4817** powder (MW: 416.47 g/mol)
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Sonicator (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of **ONO-4817** needed:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 100 \text{ mmol/L} \times 0.001 \text{ L} \times 416.47 \text{ g/mol} \times 1000 \text{ mg/g} = 41.65 \text{ mg}$
- Weighing: Carefully weigh 41.65 mg of **ONO-4817** powder and place it in a sterile vial.
- Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the **ONO-4817** powder.
- Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[1] Avoid repeated freeze-thaw cycles.^[1]

Protocol 2: General Protocol for **ONO-4817** Treatment in Cell Culture

This protocol provides a general workflow for treating adherent cells with **ONO-4817**. The optimal concentration of **ONO-4817** and the duration of treatment should be determined empirically for each cell line and experimental setup. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.^[2]

Materials:

- Adherent cells in culture
- Complete cell culture medium
- **ONO-4817** stock solution (e.g., 100 mM in DMSO)

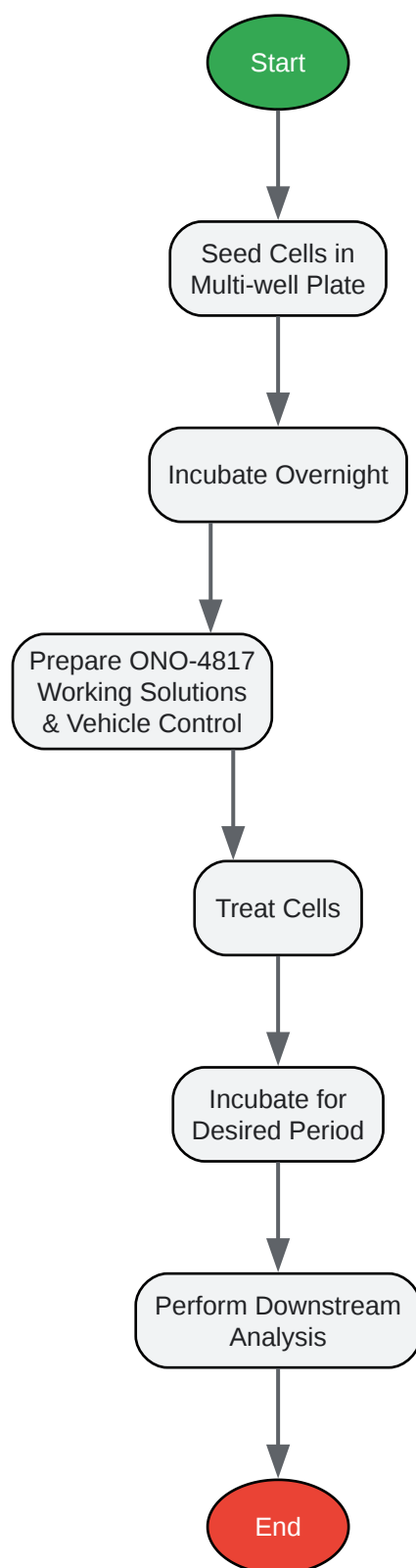
- Sterile phosphate-buffered saline (PBS)
- Multi-well cell culture plates
- Assay-specific reagents (e.g., for proliferation, migration, or invasion assays)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
- Preparation of Working Solutions:
 - Thaw an aliquot of the **ONO-4817** stock solution.
 - Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 100 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions to ensure accuracy.
 - Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of **ONO-4817** treatment.
- Cell Treatment:
 - Carefully aspirate the old medium from the wells.
 - Gently wash the cells with sterile PBS.
 - Add the prepared media containing the different concentrations of **ONO-4817** or the vehicle control to the respective wells.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.
- Downstream Analysis: Following incubation, perform the desired cellular assay, such as:
 - Cell viability/proliferation assay (e.g., MTT, WST-1)

- Cell migration/invasion assay (e.g., wound healing, Transwell assay)
- Western blotting to analyze protein expression
- Gelatin zymography to assess MMP activity

The following diagram outlines the general experimental workflow for using **ONO-4817** in cell culture.



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General workflow for **ONO-4817** cell culture experiments.

Concluding Remarks

ONO-4817 is a versatile and potent inhibitor of matrix metalloproteinases, suitable for a wide range of in vitro studies. Proper handling, including the use of anhydrous DMSO for solubilization and appropriate storage conditions, is crucial for maintaining its activity. The provided protocols offer a foundation for incorporating **ONO-4817** into cell-based assays to investigate the multifaceted roles of MMPs in health and disease. Researchers should optimize experimental conditions, such as drug concentration and treatment duration, for their specific cell lines and research questions.

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- To cite this document: BenchChem. [ONO-4817: Application Notes and Protocols for Use in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662953#ono-4817-solubility-in-dmso-for-cell-culture]

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